molecular formula C14H17N3O3S2 B2464896 N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide CAS No. 433328-49-5

N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide

Cat. No. B2464896
CAS RN: 433328-49-5
M. Wt: 339.43
InChI Key: FWASQPNWJDSKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Contraction and Synthesis Methods

Research highlights the significance of ring contraction mechanisms and the synthesis of complex chemical structures. For instance, the study by Dura and Paquette (2006) on the triplet-sensitized irradiation of certain thia-azatricyclo compounds demonstrates a preference for benzo-vinyl bridging, indicative of the nuanced chemical reactions that similar compounds, including the one , might undergo (Dura & Paquette, 2006).

Chemical Modifications for Antimicrobial Applications

The synthesis and characterization of compounds for biological screening, such as the work by Rehman et al. (2013), which synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl compounds, show potential antimicrobial applications. These compounds, similar in structural complexity to the specified acetamide, were found to have activity against enzymes like acetylcholinesterase (Rehman et al., 2013).

Antimicrobial and Antifungal Properties

Studies on novel heterocyclic compounds incorporating sulfamoyl moiety, such as the research by Darwish et al. (2014), provide insights into antimicrobial applications. The synthesis of new compounds suitable as antimicrobial agents highlights the potential research applications of complex acetamides in developing new treatments (Darwish et al., 2014).

Solid Phase Synthesis Techniques

Research into solid-phase synthesis techniques, exemplified by McAllister et al. (2003), discusses the Pummerer cyclisation of alpha-sulfanyl N-aryl acetamides. Such methods could be applicable to the synthesis and modification of the specified acetamide, providing pathways for the creation of oxindoles and related structures (McAllister et al., 2003).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-20-6-5-15-10(18)7-21-14-16-12(19)11-8-3-2-4-9(8)22-13(11)17-14/h2-7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASQPNWJDSKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.